Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate
Overview
Description
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆F₂O₂ and a molecular weight of 218.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a difluoromethylene group attached to an octane ring. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate typically involves the reaction of ethyl 4-methylenecyclohexanecarboxylate with sodium 2-chloro-2,2-difluoroacetate in diglyme at elevated temperatures . The reaction mixture is then cooled, diluted with dichloromethane, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified using silica gel chromatography with a gradient of ethyl acetate in hexane to yield the desired product .
Chemical Reactions Analysis
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group in the molecule can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its unique spirocyclic structure and fluorine atoms. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds and fluorinated esters. Similar compounds include:
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate: A structural isomer with the fluorine atoms positioned differently on the octane ring.
Ethyl 1,1-difluorospiro[2.4]heptane-5-carboxylate: A related compound with a smaller spirocyclic ring.
Ethyl 1,1-difluorospiro[3.5]nonane-7-carboxylate: A compound with a larger spirocyclic ring.
The uniqueness of this compound lies in its specific ring size and fluorine atom positioning, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2,2-difluorospiro[2.5]octane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-9(14)8-3-5-10(6-4-8)7-11(10,12)13/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXWRRRPQUEKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC2(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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